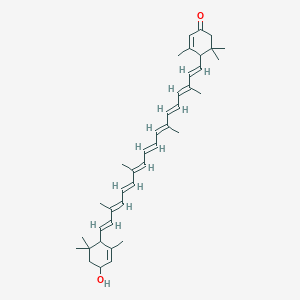
3'-Hydroxy-e,e-caroten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Hydroxy-e,e-caroten-3-one is a carotenoid pigment that is found in various fruits and vegetables, including tomatoes, carrots, and watermelons. It is also known as lycopene, which is a potent antioxidant that plays a vital role in protecting cells from oxidative damage. In recent years, there has been a growing interest in the synthesis, scientific research application, and mechanism of action of this compound due to its potential health benefits.
Applications De Recherche Scientifique
Antioxidant Efficacy and Radical Scavenging
3'-Hydroxy-e,e-caroten-3-one is part of a broad class of carotenoids, known for their antioxidant efficacy. These compounds are excellent quenchers of singlet oxygen and effective at breaking lipid peroxidation chains. A study highlighted a novel derivative of this compound, synthesized to enhance water solubility, which effectively scavenged superoxide anions in a human neutrophil assay, suggesting potential applications as aqueous-phase singlet oxygen quenchers and direct radical scavengers (Cardounel et al., 2003).
Inhibition of Adipocyte Differentiation
Research has shown that this compound inhibits the differentiation of 3T3-L1 cells into adipocytes and the subsequent production of triacylglycerol. This suggests its potential role in preventing metabolic syndrome, highlighting its unique biological activity compared to its precursor, lutein (Kotake-Nara et al., 2016).
Photophysical Properties in Biological Systems
This compound, as a chromophore in certain protein complexes, has been studied for its unique photophysical properties. Computational results indicate that its state gains an intramolecular charge transfer character when bound to specific proteins, like the orange carotenoid protein. This interaction is essential in understanding the compound's role in biological systems and its potential applications in photoprotection and photosynthesis (Otsuka et al., 2016).
Role in Human and Animal Physiology
The transformation of carotenoids like this compound in human and animal tissues has been extensively studied. It appears in various ocular tissues and is involved in a series of oxidation-reduction reactions. Understanding these transformations is crucial in exploring its potential role in preventing age-related macular degeneration and other ocular conditions (Khachik et al., 2002).
Synthesis and Analysis in Various Contexts
Synthesis and identification of this compound and its derivatives have been a subject of interest in various studies. These efforts aim to explore its unique properties and potential applications in pharmacology, nutrition, and photoprotection (Khachik et al., 1992), (Sun et al., 1996).
Propriétés
Numéro CAS |
140460-59-9 |
|---|---|
Formule moléculaire |
C40H54O2 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35,37-38,41H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
Clé InChI |
OTHWKRBAHPOBSP-DKLMTRRASA-N |
SMILES isomérique |
CC1=CC(CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(=O)CC2(C)C)C)/C)/C)(C)C)O |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O |
SMILES canonique |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O |
Description physique |
Solid |
Synonymes |
3'-hydroxy-e,e-caroten-3-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



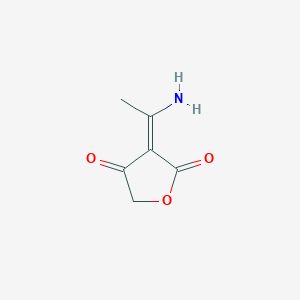
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)
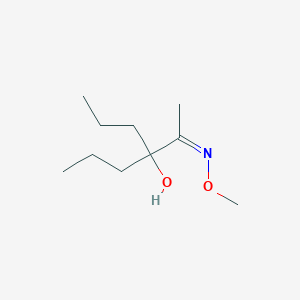
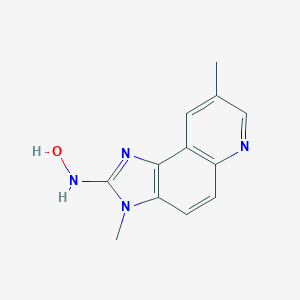
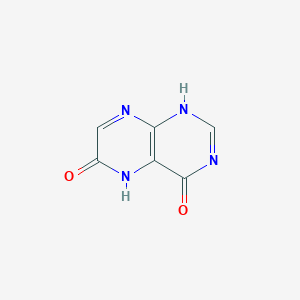

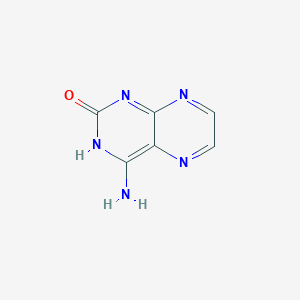
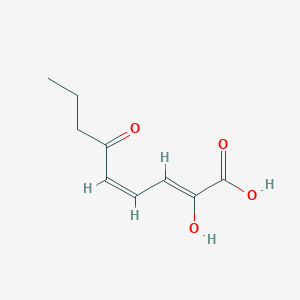

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)



